2-Phenylbenzaldehyde
Overview
Description
2-Phenylbenzaldehyde, also known as (1,1’-Biphenyl)-2-carboxaldehyde, is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of benzaldehyde, where a phenyl group is attached to the second carbon of the benzaldehyde ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
Similar compounds like benzaldehyde have been reported to bind chemically to cellular macromolecules, particularly to free amino groups of proteins .
Mode of Action
It’s worth noting that benzimidazoles, which are structurally similar to 2-phenylbenzaldehyde, are known to interact with different biopolymers and possess pharmacological activity .
Biochemical Pathways
It has been identified as a metabolite in the degradation pathway of phenanthrene by pseudomonas chlororaphis . The degradation pathway is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway .
Pharmacokinetics
The compound’s molecular weight (182218), density (11±01 g/cm3), and boiling point (3324±210 °C at 760 mmHg) have been reported
Result of Action
It’s worth noting that similar compounds like benzaldehyde have been reported to form schiff’s bases with proteins, which could potentially alter their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the growth of bacteria that metabolize phenanthrene (and produce this compound as a byproduct) depends on various environmental factors . .
Biochemical Analysis
Biochemical Properties
2-Phenylbenzaldehyde interacts with various biomolecules in biochemical reactions. It has been identified as a product in the degradation pathway of phenanthrene, a polycyclic aromatic hydrocarbon
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. It is known that benzaldehydes can have toxic effects at high doses
Metabolic Pathways
This compound is involved in the degradation pathway of phenanthrene
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or rhodium, is common in these processes. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylbenzoic acid.
Reduction: Reduction of this compound can yield 2-Phenylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Phenylbenzoic acid
Reduction: 2-Phenylbenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the substituent used.
Scientific Research Applications
2-Phenylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, dyes, and polymers
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the phenyl group attached to the second carbon.
4-Phenylbenzaldehyde: A positional isomer with the phenyl group attached to the fourth carbon.
2-Hydroxybenzaldehyde: A derivative with a hydroxyl group attached to the second carbon.
Uniqueness: 2-Phenylbenzaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRCBXLHWTVPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923309 | |
Record name | [1,1'-Biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-68-5, 55171-99-8 | |
Record name | [1,1′-Biphenyl]-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-2-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Biphenylcarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-phenylbenzaldehyde synthesized asymmetrically?
A1: Human serum albumin (HSA) can act as a catalyst in the asymmetric nitroaldol reaction of biphenyl aldehydes, such as this compound, with nitromethane. [] This reaction yields optically active 2-nitro alcohols. While the enantioselectivity for this compound itself is moderate (35% ee), introducing substituents like Br, Me, OMe, or CN at the 4'-position of the benzene ring significantly enhances the enantioselectivity (80-88% ee). [] This method highlights a biocatalytic approach towards synthesizing chiral this compound derivatives.
Q2: What is the crystal structure of (E)-2-phenylbenzaldehyde oxime?
A2: (E)-2-phenylbenzaldehyde oxime crystallizes in the space group Pca21 with Z' = 2. [] The crystal structure reveals that the molecules are connected by two N—H⋯O hydrogen bonds, forming C22(6) chains. [] This structural information provides valuable insights into the intermolecular interactions and packing arrangement of this compound in the solid state.
Q3: Is this compound identified as a metabolite in any biological processes?
A3: Yes, research indicates that this compound is identified as a metabolite during the microbial degradation of phenanthrene by the bacterial strain Pseudomonas chlororaphis 23aP. [] This strain, isolated from Chamaecytisus albus (Hacq.) Rothm., showcases the potential for bioremediation of environments contaminated with polycyclic aromatic hydrocarbons like phenanthrene. []
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